molecular formula C12H13ClN4 B1481789 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2097996-79-5

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Cat. No.: B1481789
CAS No.: 2097996-79-5
M. Wt: 248.71 g/mol
InChI Key: ZTVOCMRTSWWBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline ( 2097996-79-5) is a chemical compound with the molecular formula C12H13ClN4 and a molecular weight of 248.71 g/mol . This aniline derivative features an imidazo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound serves as a versatile building block in organic synthesis and drug discovery efforts, particularly in the development of novel therapeutic agents. This scaffold is of significant interest in infectious disease research. Compounds based on the imidazolopiperazine structure have been identified as potent antimalarial agents with activity against both wild-type and drug-resistant strains of Plasmodium falciparum . Optimization of this chemotype has been a focus in the search for new antimalarials effective against multidrug-resistant parasite strains, with lead compounds demonstrating good potency in vitro and promising oral exposure in vivo . The core structure represents a distinct chemotype from traditional antimalarials like aminoquinolines and artemisinin derivatives, offering potential new mechanisms of action . Researchers value this compound for its potential to generate novel chemical entities in drug discovery. The presence of both the aniline and the chloro-imidazopyrazine groups provides handles for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is typically supplied with high purity (95%+) and requires proper storage and handling .

Properties

IUPAC Name

4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-3-1-9(14)2-4-10/h1-4,7H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOCMRTSWWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Key Intermediates and Conditions

Compound No. Description Key Reaction Conditions/Notes Yield/Outcome
2 Cbz-protected glycine derivative Starting material Used for initial alkylation -
3 Bromide reagent Alkylation partner - -
4 Alkylation adduct Alkylation - -
5 Imidazole intermediate Cyclization with NH4OAc Reflux in toluene, Dean–Stark water removal -
8 Amine intermediate Reduction of lactam Borane reduction -
9 Amide intermediate Amidation with N-Boc-glycine HATU coupling -
10 Brominated intermediate Bromination - -
12 Aniline-substituted product Pd-catalyzed Buchwald–Hartwig amination Pd2(dba)3, 4-chloroaniline, base, ligand Overall 17% yield for sequence
18-21 Various substituted analogues Pd-catalyzed amination + deprotection Similar conditions Characterized by NMR, MS

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline with key analogs, emphasizing structural variations, physicochemical properties, and therapeutic implications.

Ganaplacide (INN Proposed List 118)

  • Structure: 2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]ethan-1-one
  • Key Differences: Dual fluorine atoms on the aniline and phenyl groups enhance metabolic stability and lipophilicity.
  • Therapeutic Use : Antimalarial agent, likely targeting parasite proteases or redox pathways .
  • Molecular Weight : 437.45 g/mol (C₂₂H₂₃F₂N₅O), significantly larger than the target compound due to fluorinated substituents and side chains.

4-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-pyridinamine (CAS 1343432-41-6)

  • Structure : Features a pyridinamine group instead of aniline and lacks the 3-chloro substituent.
  • Key Differences: The pyridine ring introduces a basic nitrogen, altering solubility and electronic properties compared to the benzene-based aniline.
  • Molecular Weight : 215.25 g/mol (C₁₁H₁₃N₅), smaller than the target compound, suggesting differences in bioavailability .

N-Hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide

  • Structure : Contains a thiophene-carboxamide moiety linked via a carbonyl group to the imidazopyrazine core.
  • Key Differences: The thiophene ring and hydroxamic acid group enable metal-binding (e.g., zinc in enzymes like histone deacetylases).
  • Therapeutic Use: Classified as a non-cancer drug, possibly targeting inflammatory or immune pathways .
  • Structural Similarity : Tanimoto coefficient = 0.72 (vs. reference ligands), indicating moderate similarity to the target compound .

Gefapixant (Purinergic Receptor Antagonist)

  • Structure: 5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide.
  • Key Differences :
    • A sulfonamide and pyrimidine core replace the imidazopyrazine system.
    • The isopropyl group enhances hydrophobic interactions with P2X3 receptors.
  • Therapeutic Use : Approved for chronic cough, highlighting the versatility of related heterocycles in modulating purinergic signaling .

Biological Activity

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique imidazo[1,2-a]pyrazine core, which contributes to its chemical properties and biological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro substituent and an aniline group, which are significant for its reactivity and biological interactions. The molecular formula is C11H10ClN5, and it has a molecular weight of 245.68 g/mol. The imidazo[1,2-a]pyrazine core is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazo[1,2-a]pyrazines. For example, derivatives of imidazo[1,2-a]pyrazine have shown significant cytotoxicity against various cancer cell lines. A notable case study demonstrated that similar compounds exhibited IC50 values ranging from 3 µM to 50 µM against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound A (Imidazo derivative)MCF-73.79
Compound B (Imidazo derivative)NCI-H46012.50
Compound C (Imidazo derivative)SF-26842.30

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways related to cell proliferation. Research indicates that compounds with similar structures can disrupt microtubule dynamics and inhibit cell cycle progression .

Antimicrobial Activity

In addition to anticancer effects, the compound's potential antimicrobial activity has been explored. Heterocyclic compounds like imidazo[1,2-a]pyrazines are often evaluated for their ability to inhibit bacterial growth. Preliminary data suggest that derivatives may exhibit moderate antibacterial activity against Gram-positive bacteria .

Neuroprotective Effects

Emerging research indicates that imidazo[1,2-a]pyrazine derivatives possess neuroprotective properties. For instance, studies have shown that certain compounds can cross the blood-brain barrier and modulate neurotransmitter levels, enhancing cognitive function in animal models . This suggests potential applications in treating neurodegenerative diseases.

Q & A

Q. Key Intermediates :

  • tert-Butyl intermediates : E.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (precursor for halogenation) .
  • Brominated Derivatives : Critical for introducing substituents via cross-coupling reactions .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • Elemental Analysis : Matches experimental and theoretical C/H/N percentages (e.g., %C: 47.07 vs. 47.28 calculated) .
  • HPLC-Purity : Ensures >95% purity, critical for biological testing .

Advanced: How do structural modifications at specific positions of the imidazolopiperazine core influence antimalarial activity, and what computational models support these findings?

Methodological Answer:
Structural modifications impact potency and selectivity:

  • Position 3 (Chloro Group) : Enhances binding to parasitic targets (e.g., PfATP4 in Plasmodium).
  • Aniline Substituents : Electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability .

Q. Computational Support :

  • QSAR Models : Artificial neural networks correlate IC₅₀ values with descriptors like logP and polar surface area. Example
Compound3D7 IC₅₀ (nM)W2 IC₅₀ (nM)
12025
2110121
37059
Table: Antimalarial activity of analogs (adapted from )
  • Docking Studies : Predict interactions with malarial enzymes using crystallographic data .

Advanced: What strategies are recommended to address discrepancies between calculated and experimental analytical data (e.g., elemental analysis, NMR shifts)?

Methodological Answer:

  • Elemental Analysis : Recalcify samples to remove hygroscopic effects. For example, compound + 3HCl + 0.2H₂O showed improved alignment (%C: 47.07 vs. 47.28 calculated) .
  • NMR Assignments : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Crystallization : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound, such as metabolic stability or membrane permeability?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS .
  • Caco-2 Assays : Assess membrane permeability for oral bioavailability predictions.
  • Solubility Testing : Use kinetic solubility assays in PBS or simulated gastric fluid. For example, GNF179 has solubility >10 mM in DMSO .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

Methodological Answer:

  • Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
  • Purification : Replace column chromatography with recrystallization or trituration for cost-effective scaling .
  • Side Reaction Mitigation : Control bromination excess (e.g., 1.4 equiv bromine in acetic acid) to minimize di-substituted byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 2
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.